![molecular formula C11H16O2Si B11895970 Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]- CAS No. 26205-41-4](/img/structure/B11895970.png)
Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-((trimethylsilyl)oxy)ethanone is an organic compound with the molecular formula C11H16OSi. It is a silyl ether derivative of acetophenone, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone can be synthesized through the reaction of acetophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: While specific industrial production methods for 1-Phenyl-2-((trimethylsilyl)oxy)ethanone are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings, with additional purification steps to ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylacetaldehyde or benzaldehyde.
Reduction: Formation of 1-phenyl-2-hydroxyethanone.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-((trimethylsilyl)oxy)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-((trimethylsilyl)oxy)ethanone involves its reactivity as a silyl ether. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing the reactive hydroxyl group. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-2-trimethylsilanyl-ethanone
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
- 1-Phenyl-2-(trimethylsilyl)acetylene
Comparison: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone is unique due to its stability and reactivity as a silyl ether. Compared to other similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic applications. For instance, 1-Phenyl-2-trimethylsilanyl-ethanone is more reactive due to the presence of the trimethylsilanyl group, while 1-Phenyl-1-(trimethylsilyloxy)ethylene is less stable due to the presence of the vinyl group.
Eigenschaften
CAS-Nummer |
26205-41-4 |
|---|---|
Molekularformel |
C11H16O2Si |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
1-phenyl-2-trimethylsilyloxyethanone |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)13-9-11(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
ZRLFPEKFTDGLJS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


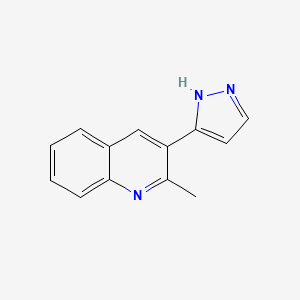
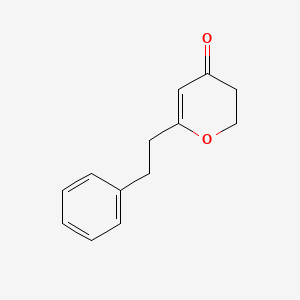
![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)
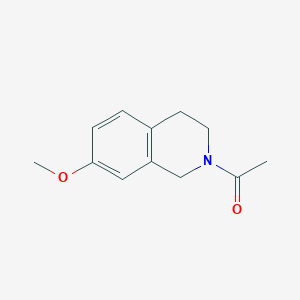
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)
![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)
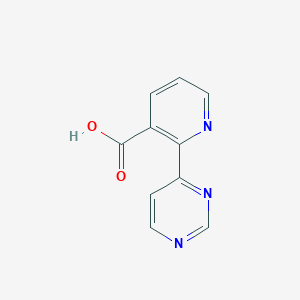


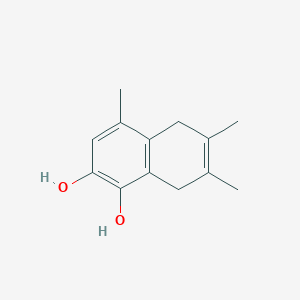

![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
